molecular formula C14H21ClFNO B11925747 (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride CAS No. 863564-53-8

(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride

Cat. No.: B11925747
CAS No.: 863564-53-8
M. Wt: 273.77 g/mol
InChI Key: BYPVEMYUKGJAKO-UHFFFAOYSA-N
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Description

(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride is a chiral compound with significant pharmacological potential. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with an aminomethyl group and a 4-fluorobenzyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through a catalytic hydrogenation of a suitable cyclohexanone derivative.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where the cyclohexanol is reacted with formaldehyde and ammonia or an amine under reducing conditions.

    Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where the cyclohexanol derivative is reacted with a 4-fluorobenzyl halide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Industrial processes often use optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time.

    Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques, such as crystallization and chromatography, are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or cyclohexanol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents, leading to a wide range of derivatives.

Scientific Research Applications

(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in studies of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-1-(Aminomethyl)-4-(4-chlorobenzyl)cyclohexanol hydrochloride
  • (1R,4R)-1-(Aminomethyl)-4-(4-bromobenzyl)cyclohexanol hydrochloride
  • (1R,4R)-1-(Aminomethyl)-4-(4-methylbenzyl)cyclohexanol hydrochloride

Uniqueness

(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

CAS No.

863564-53-8

Molecular Formula

C14H21ClFNO

Molecular Weight

273.77 g/mol

IUPAC Name

1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H

InChI Key

BYPVEMYUKGJAKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl

Origin of Product

United States

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